2-Fluoranylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is the extremely toxic methyl ester of fluoroacetic acid. This compound is a colorless, odorless liquid at room temperature and is used as a laboratory chemical and rodenticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl fluoroacetate can be synthesized through a two-step process. Initially, potassium fluoride and a catalyst are added into a solvent within a reactor, which is then stirred and heated. The catalyst used in this step can be dodecyl(trimethyl)ammonium chloride, tetrabutylammonium chloride, tetrabutylammonium bromide, or tetramethylammonium chloride. Methyl chloroacetate is then added continuously to the reactor, and the reaction mixture is heated to the desired temperature .

Industrial Production Methods: In industrial settings, methyl fluoroacetate is produced by adding potassium fluoride, a solvent, and a catalyst into a reaction kettle. The mixture is stirred and heated, and methyl chloroacetate is added continuously. The reaction generates a mixed gas, which undergoes two-stage condensation. Methyl chloroacetate is condensed to form a liquid in the first stage and returned to the reaction kettle, while methyl fluoroacetate is condensed to form a liquid in the second stage, resulting in the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl fluoroacetate undergoes various chemical reactions, including substitution reactions. It can react with different reagents under specific conditions to form various products.

Common Reagents and Conditions: Common reagents used in reactions with methyl fluoroacetate include potassium fluoride and phase-transfer catalysts. The reactions typically occur under heated conditions with continuous stirring .

Major Products Formed: The major products formed from reactions involving methyl fluoroacetate depend on the specific reagents and conditions used. For example, reacting methyl fluoroacetate with potassium fluoride can yield fluoroacetic acid .

Scientific Research Applications

Methyl fluoroacetate has several scientific research applications. It is used as a chemical reagent in various laboratory experiments. Due to its extreme toxicity, it has been studied for potential use as a chemical weapon. Additionally, it has applications in the field of rodenticides, where it is used to control rodent populations .

Mechanism of Action

The toxicity of methyl fluoroacetate is primarily due to its conversion to fluorocitrate by fluoroacetyl coenzyme A. Fluorocitrate inhibits aconitate hydratase, an enzyme necessary for the conversion of citrate. This inhibition disrupts the citric acid cycle, leading to the accumulation of citrate and subsequent toxicity .

Comparison with Similar Compounds

Similar Compounds:

- Fluoroacetic acid

- Sodium fluoroacetate

- 2-Ethylhexyl fluoroacetate

- Fluoroethyl fluoroacetate

- Fluoroacetamide

Uniqueness: Methyl fluoroacetate is unique due to its extreme toxicity and its specific mechanism of action involving the inhibition of aconitate hydratase. This sets it apart from other similar compounds, which may have different levels of toxicity and mechanisms of action .

Properties

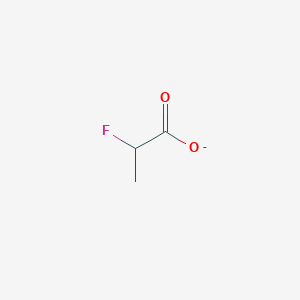

Molecular Formula |

C3H4FO2- |

|---|---|

Molecular Weight |

91.06 g/mol |

IUPAC Name |

2-fluoropropanoate |

InChI |

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |

InChI Key |

ZVZPFTCEXIGSHM-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)

![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)

![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)